

Physicochemical Properties of 1H-Tetrazole-1-acetic acid: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **1H-Tetrazole-1-acetic acid**

Cat. No.: **B109198**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

1H-Tetrazole-1-acetic acid is a heterocyclic organic compound of significant interest in medicinal chemistry and pharmaceutical development. Its structural features, particularly the acidic tetrazole ring bioisosteric to a carboxylic acid, make it a valuable building block in the design of novel therapeutic agents. A thorough understanding of its physicochemical properties is paramount for its effective application in drug discovery, formulation development, and chemical synthesis. This technical guide provides a comprehensive overview of the core physicochemical properties of **1H-Tetrazole-1-acetic acid**, complete with detailed experimental methodologies and a structured data presentation.

Core Physicochemical Data

The fundamental physicochemical parameters of **1H-Tetrazole-1-acetic acid** are summarized in the table below. These values are critical for predicting the compound's behavior in various chemical and biological systems.

Property	Value	Unit
IUPAC Name	2-(1H-tetrazol-1-yl)acetic acid	-
Molecular Formula	C ₃ H ₄ N ₄ O ₂	-
Molecular Weight	128.09	g/mol
Appearance	White crystalline powder	-
Melting Point	127 - 129.2	°C
Boiling Point (Predicted)	381.1 ± 44.0	°C at 760 mmHg
Density (Predicted)	1.78 ± 0.1	g/cm ³
pKa (Predicted)	2.67 ± 0.10	-
LogP (XLogP3)	-1.242	-
Solubility	Soluble in DMSO, slightly soluble in Methanol	-

Experimental Protocols

The following sections detail the standard methodologies for determining the key physicochemical properties of **1H-Tetrazole-1-acetic acid**. These protocols are based on internationally recognized guidelines to ensure data accuracy and reproducibility.

Melting Point Determination (Capillary Method)

The melting point is a crucial indicator of a compound's purity. The capillary method, as described in USP General Chapter <741>, is a standard procedure.[1]

- Apparatus: A calibrated melting point apparatus with a heating block and a thermometer or a digital temperature sensor.
- Procedure:
 - A small amount of finely powdered, dry **1H-Tetrazole-1-acetic acid** is packed into a capillary tube to a height of 2-4 mm.

- The capillary tube is placed in the heating block of the melting point apparatus.
- The sample is heated at a steady rate of 1-2 °C per minute.
- The temperature at which the substance first begins to liquefy is recorded as the initial melting point.
- The temperature at which the substance is completely liquid is recorded as the final melting point.
- The melting range is reported as the interval between the initial and final melting points.

Boiling Point Determination

While the boiling point of **1H-Tetrazole-1-acetic acid** is predicted due to its high value and potential for decomposition, the standard methodology for its experimental determination would follow OECD Guideline 103.[\[2\]](#)[\[3\]](#)[\[4\]](#)

- Apparatus: A dynamic vapor pressure apparatus or a differential scanning calorimeter (DSC).
- Procedure (Dynamic Vapor Pressure Method):
 - The substance is placed in a sample cell, and the pressure in the apparatus is reduced.
 - The sample is heated, and the temperature at which boiling occurs is recorded for a given pressure.
 - This process is repeated at various pressures.
 - The boiling point at standard pressure (760 mmHg or 101.3 kPa) is determined by extrapolation of the vapor pressure-temperature curve.

pKa Determination (Potentiometric Titration)

The acid dissociation constant (pKa) is a measure of the acidity of the compound. The potentiometric titration method, in line with OECD Guideline 112, is a precise way to determine this value.[\[5\]](#)[\[6\]](#)[\[7\]](#)

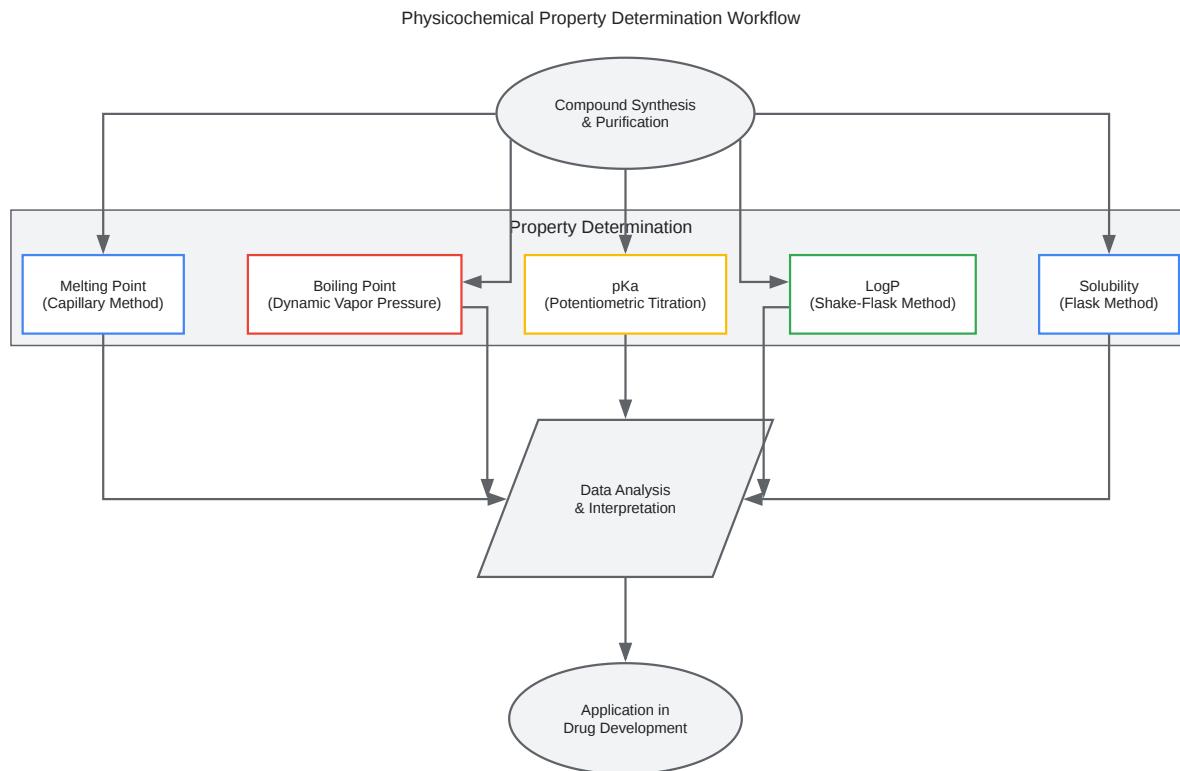
- Apparatus: A calibrated pH meter with a glass electrode, a burette, and a temperature-controlled titration vessel.
- Procedure:
 - A precisely weighed amount of **1H-Tetrazole-1-acetic acid** is dissolved in a known volume of purified water (or a suitable co-solvent if necessary).
 - The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH).
 - The pH of the solution is measured after each addition of the titrant.
 - A titration curve is generated by plotting the pH versus the volume of titrant added.
 - The pKa is determined from the pH at the half-equivalence point of the titration curve.

Partition Coefficient (LogP) Determination (Shake-Flask Method)

The n-octanol/water partition coefficient (LogP) is a key measure of a compound's lipophilicity. The shake-flask method, as outlined in OECD Guideline 107, is the gold standard for its determination.[8][9][10]

- Apparatus: A mechanical shaker, centrifuge, and an analytical instrument for concentration measurement (e.g., HPLC or UV-Vis spectrophotometer).
- Procedure:
 - n-Octanol and water are mutually saturated by shaking them together for 24 hours, followed by separation.
 - A known amount of **1H-Tetrazole-1-acetic acid** is dissolved in either the n-octanol or water phase.
 - The two phases are combined in a vessel at a known volume ratio.
 - The vessel is shaken at a constant temperature until equilibrium is reached.

- The mixture is then centrifuged to ensure complete phase separation.
- The concentration of the compound in each phase is determined using a suitable analytical method.
- The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.


Water Solubility Determination (Flask Method)

Water solubility is a critical property influencing bioavailability and formulation. The flask method, described in OECD Guideline 105, is suitable for compounds with solubilities above 10 mg/L.[\[11\]](#)[\[12\]](#)[\[13\]](#)[\[14\]](#)

- Apparatus: A constant temperature shaker or magnetic stirrer, and an analytical instrument for concentration measurement.
- Procedure:
 - An excess amount of **1H-Tetrazole-1-acetic acid** is added to a known volume of purified water in a flask.
 - The mixture is agitated at a constant temperature for a sufficient period to reach equilibrium (typically 24-48 hours).
 - The solution is then filtered or centrifuged to remove any undissolved solid.
 - The concentration of the compound in the clear aqueous solution is determined using a validated analytical method.
 - The measurement is repeated until a consistent concentration is obtained, which is reported as the water solubility.

Visualized Experimental Workflow

The following diagram illustrates the logical workflow for the physicochemical characterization of a chemical entity such as **1H-Tetrazole-1-acetic acid**.

[Click to download full resolution via product page](#)

Caption: Workflow for Physicochemical Characterization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. scribd.com [scribd.com]
- 2. oecd.org [oecd.org]
- 3. laboratuar.com [laboratuar.com]
- 4. oecd.org [oecd.org]
- 5. oecd.org [oecd.org]
- 6. oecd.org [oecd.org]
- 7. downloads.regulations.gov [downloads.regulations.gov]
- 8. oecd.org [oecd.org]
- 9. oecd.org [oecd.org]
- 10. Partition coefficient: Shake bottle method according to OECD 107 - Analytice [analytice.com]
- 11. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]
- 12. laboratuar.com [laboratuar.com]
- 13. oecd.org [oecd.org]
- 14. oecd.org [oecd.org]
- To cite this document: BenchChem. [Physicochemical Properties of 1H-Tetrazole-1-acetic acid: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b109198#what-are-the-physicochemical-properties-of-1h-tetrazole-1-acetic-acid>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com